molecular formula C11H10FNO3 B1473495 3-(4-Fluorophenyl)-5-oxoproline CAS No. 1219340-97-2

3-(4-Fluorophenyl)-5-oxoproline

Cat. No. B1473495
CAS RN: 1219340-97-2
M. Wt: 223.2 g/mol
InChI Key: HABGHFOCTRIAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Cyclization with Acetic Anhydride :
    • Compound 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl) ethanone can undergo cyclization with acetic anhydride under reflux conditions to yield 3-(4-Fluorophenyl)-5-oxoproline .

Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)-5-oxoproline consists of a pyrrolidin-2-one ring fused with a 4-fluorophenyl group. The fluorine atom is attached to the phenyl ring at the 4-position. The presence of the carbonyl group in the pyrrolidin-2-one ring makes it an important heterocyclic compound with potential biological activities .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 86-91°C

Safety and Hazards

  • Hazard Information : Not applicable for combustion; non-combustible solid .

properties

IUPAC Name

3-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-3-1-6(2-4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABGHFOCTRIAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5-oxoproline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-5-oxoproline
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-5-oxoproline
Reactant of Route 3
3-(4-Fluorophenyl)-5-oxoproline
Reactant of Route 4
3-(4-Fluorophenyl)-5-oxoproline
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)-5-oxoproline
Reactant of Route 6
3-(4-Fluorophenyl)-5-oxoproline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.